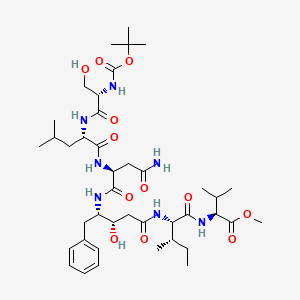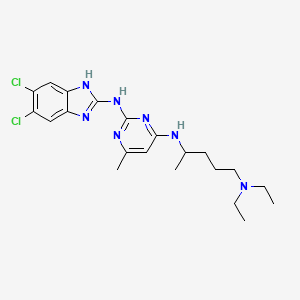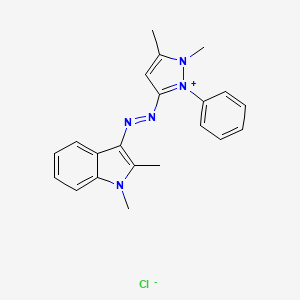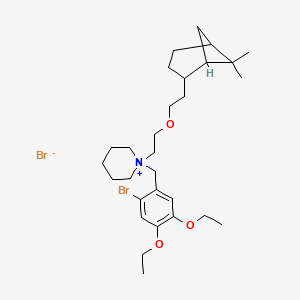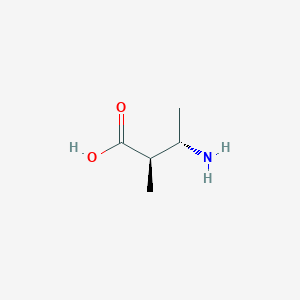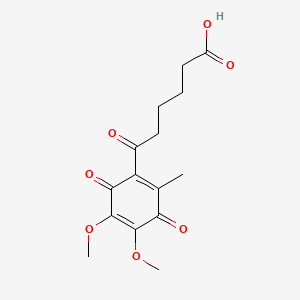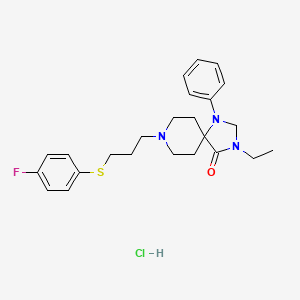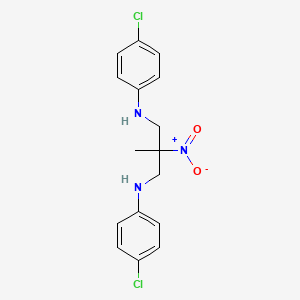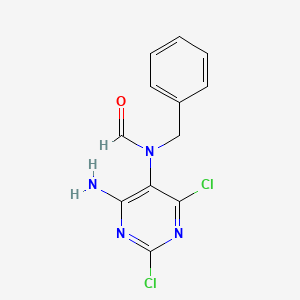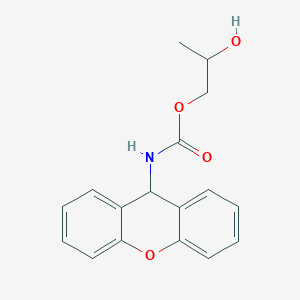
Zinc 1-glycerophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc 1-glycerophosphate is a chemical compound that combines zinc with glycerophosphate. It is known for its antiplaque, anticalculus, and deodorant properties, making it useful in various applications such as dental care products and antimicrobial mouth rinses . The compound is also recognized for its potential benefits in biological systems due to the essential role of zinc in numerous enzymatic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of zinc 1-glycerophosphate typically involves the reaction of zinc salts with glycerophosphate under controlled conditions. . The reaction conditions often involve maintaining specific pH levels and temperatures to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. Advanced techniques like ultrasonic-template-microwave-assisted routes have been explored to enhance the efficiency and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc 1-glycerophosphate can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where zinc ions may change their oxidation state.
Substitution Reactions: this compound can undergo substitution reactions where the glycerophosphate group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and other functional group donors. The conditions for these reactions typically involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce various zinc-containing compounds with different functional groups.
Applications De Recherche Scientifique
Zinc 1-glycerophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound plays a role in biological studies due to its involvement in enzymatic processes and cellular functions.
Mécanisme D'action
The mechanism of action of zinc 1-glycerophosphate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions, acting as cofactors for numerous enzymes. The glycerophosphate component may contribute to the compound’s ability to bind to specific molecular targets, enhancing its biological activity .
Molecular Targets and Pathways: this compound targets enzymes involved in metabolic processes, cellular signaling, and structural functions. It may also influence pathways related to immune response, oxidative stress, and cellular repair mechanisms .
Comparaison Avec Des Composés Similaires
Zinc Glycerophosphate: A closely related compound with similar properties and applications.
Sodium Glycerophosphate: Another glycerophosphate compound used for its phosphate-donating properties.
Zinc Thiolates: Compounds used in zinc-ion batteries with different electrochemical properties.
Uniqueness: Zinc 1-glycerophosphate stands out due to its specific combination of zinc and glycerophosphate, which imparts unique biological and chemical properties. Its ability to act as an antiplaque and anticalculus agent, along with its deodorant properties, makes it particularly valuable in dental and personal care applications .
Propriétés
Numéro CAS |
143007-70-9 |
|---|---|
Formule moléculaire |
C3H7O6PZn |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
zinc;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
Clé InChI |
DQXVMBVYXZWEAR-UHFFFAOYSA-L |
SMILES canonique |
C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


